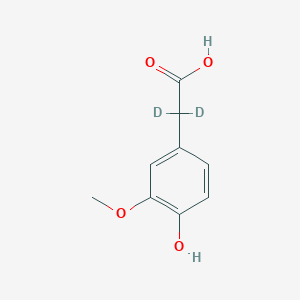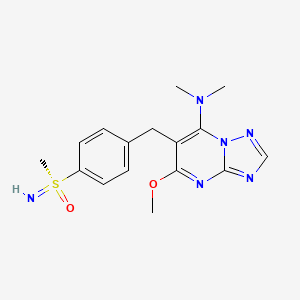
Enpp-1-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enpp-1-IN-15 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in the hydrolysis of extracellular nucleotides. ENPP1 plays a crucial role in various physiological processes, including purinergic signaling, which regulates cell proliferation, migration, apoptosis, and immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Enpp-1-IN-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for ENPP1 inhibitors involve the use of nucleophilic substitution, condensation reactions, and purification techniques such as chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Enpp-1-IN-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
Enpp-1-IN-15 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ENPP1 and its effects on purinergic signaling.
Biology: Investigated for its role in modulating immune responses and its potential as an immunotherapy agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, where ENPP1 is overexpressed in tumor cells.
Mécanisme D'action
Enpp-1-IN-15 exerts its effects by inhibiting the enzymatic activity of ENPP1. This inhibition disrupts the hydrolysis of extracellular nucleotides, leading to altered purinergic signaling. The compound specifically targets the catalytic domain of ENPP1, preventing the conversion of ATP to AMP and pyrophosphate. This disruption can modulate immune responses and enhance the efficacy of other therapeutic modalities, such as immune-checkpoint inhibitors and STING pathway activators .
Comparaison Avec Des Composés Similaires
Enpp-1-IN-15 is unique among ENPP1 inhibitors due to its high potency and specificity. Similar compounds include:
Enpp-1-IN-14: Another potent ENPP1 inhibitor with a slightly different chemical structure.
Enpp-1-IN-16: A compound with similar inhibitory activity but different pharmacokinetic properties.
SR-8541A: An ENPP1 inhibitor currently under investigation for its therapeutic potential in cancer .
This compound stands out due to its ability to effectively inhibit ENPP1 at very low concentrations, making it a valuable tool for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H20N6O2S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C16H20N6O2S/c1-21(2)15-13(14(24-3)20-16-18-10-19-22(15)16)9-11-5-7-12(8-6-11)25(4,17)23/h5-8,10,17H,9H2,1-4H3/t25-/m1/s1 |
Clé InChI |
IZOGFOOIVMCFFK-RUZDIDTESA-N |
SMILES isomérique |
CN(C)C1=C(C(=NC2=NC=NN12)OC)CC3=CC=C(C=C3)[S@](=N)(=O)C |
SMILES canonique |
CN(C)C1=C(C(=NC2=NC=NN12)OC)CC3=CC=C(C=C3)S(=N)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


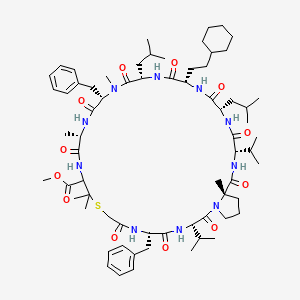


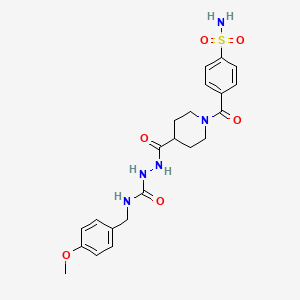
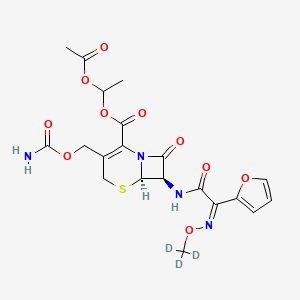
![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)
![(2E)-3-{6-[(1S)-1-(3-amino-2,6-dichlorophenyl)ethoxy]-4-cyclopropylquinolin-3-yl}prop-2-enoic acid](/img/structure/B12409509.png)


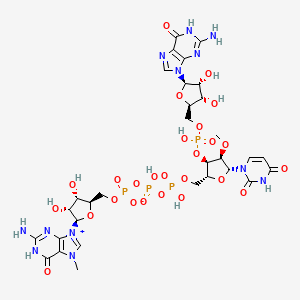
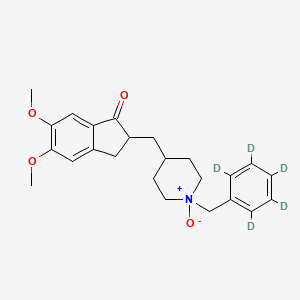
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
